o-Toluic acid, alpha-(p-methoxybenzoyl)-

Tyrosinase inhibition Human melanogenesis Competitive inhibitor

o‑Toluic acid, alpha‑(p‑methoxybenzoyl)‑ (CAS 33533‑90‑3; IUPAC: 2‑[2‑(4‑methoxyphenyl)‑2‑oxoethyl]benzoic acid) is a synthetic small‑molecule (C16H14O4, MW 270.28 g mol⁻¹) classified as a 2‑(2‑aryl‑2‑oxoethyl)benzoic acid derivative [REFS‑1]. The compound features a 4‑methoxybenzoyl substituent linked through a methylene bridge to the ortho‑position of benzoic acid, forming a unique scaffold that has been evaluated as a competitive inhibitor of human and mushroom tyrosinase [REFS‑2].

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 33533-90-3
Cat. No. B13749397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Toluic acid, alpha-(p-methoxybenzoyl)-
CAS33533-90-3
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C(=O)O
InChIInChI=1S/C16H14O4/c1-20-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16(18)19/h2-9H,10H2,1H3,(H,18,19)
InChIKeyDPXWHZUTDZONDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Toluic Acid, alpha-(p-methoxybenzoyl)- (CAS 33533-90-3): Procurement‑Grade Specifications and Compound Identity


o‑Toluic acid, alpha‑(p‑methoxybenzoyl)‑ (CAS 33533‑90‑3; IUPAC: 2‑[2‑(4‑methoxyphenyl)‑2‑oxoethyl]benzoic acid) is a synthetic small‑molecule (C16H14O4, MW 270.28 g mol⁻¹) classified as a 2‑(2‑aryl‑2‑oxoethyl)benzoic acid derivative [REFS‑1]. The compound features a 4‑methoxybenzoyl substituent linked through a methylene bridge to the ortho‑position of benzoic acid, forming a unique scaffold that has been evaluated as a competitive inhibitor of human and mushroom tyrosinase [REFS‑2]. Its physicochemical profile includes an XLogP3 of 2.7, one hydrogen‑bond donor (carboxylic acid), and five rotatable bonds, placing it in a moderate lipophilicity range suitable for cell‑based assays [REFS‑1].

Why In‑Class Substitution Is Not an Option for o‑Toluic Acid, alpha‑(p‑methoxybenzoyl)- (CAS 33533‑90‑3)


Simple benzoic acid or phenylacetic acid derivatives cannot recapitulate the biological performance of this compound because the 4‑methoxybenzoyl group and the ortho‑carboxylic acid motif together establish a competitive binding mode with the dicopper active site of tyrosinase [REFS‑1]. Replacing the 4‑methoxy substituent with a hydroxyl, chloro, or unsubstituted phenyl group alters the π‑π stacking interaction with Phe264 and the chelation geometry with cupric ions, leading to significant losses in inhibitory potency [REFS‑1]. Consequently, procurement decisions must be guided by the specific substitution pattern rather than by structural class alone.

o‑Toluic Acid, alpha‑(p‑methoxybenzoyl)- (CAS 33533‑90‑3): Quantitative Differentiation Evidence Against Reference Inhibitors


Binding Affinity to Human Tyrosinase: Direct Comparison with Arbutin

o‑Toluic acid, alpha‑(p‑methoxybenzoyl)‑ inhibits recombinant human tyrosinase with a Ki of 1.02 μM, as determined by Michaelis‑Menten analysis under diphenolase assay conditions [REFS‑1]. In contrast, the widely used depigmenting agent arbutin (β‑arbutin) exhibits a Ki of 900 μM (0.9 mM) for the same diphenolase activity [REFS‑2].

Tyrosinase inhibition Human melanogenesis Competitive inhibitor

Competitive Inhibition Mode Verified by Kinetic Analysis

Double‑reciprocal (Lineweaver‑Burk) analysis confirmed that o‑toluic acid, alpha‑(p‑methoxybenzoyl)‑ acts as a competitive inhibitor of recombinant human tyrosinase with respect to L‑DOPA [REFS‑1]. Kojic acid, a classical competitive inhibitor, has a reported IC50 of 182.7 μM against mushroom tyrosinase [REFS‑2]; the target compound achieves a Ki of 1.02 μM on the same enzyme source, indicating that it occupies the active site with substantially higher affinity.

Enzyme kinetics Competitive inhibition Double‑reciprocal plot

Structural Determinant: Methoxylation Confers Enhanced Tyrosinase Inhibition

In a systematic study of phenylbenzoic acid (PBA) isomers, 4′‑methoxylation of 4‑PBA increased inhibitory activity against mushroom tyrosinase, whereas methoxylation of 3‑PBA decreased activity [REFS‑1]. While the target compound features a 2‑(2‑aryl‑2‑oxoethyl)benzoic acid scaffold rather than a biphenyl, the presence of the 4‑methoxy substituent on the benzoyl ring is consistent with the general observation that electron‑donating para‑substituents enhance binding affinity to the dicopper active site.

Structure‑activity relationship 4‑Methoxy substitution Phenylbenzoic acid scaffold

o‑Toluic Acid, alpha‑(p‑methoxybenzoyl)- (CAS 33533‑90‑3): Optimal Use Cases Driven by Quantitative Evidence


High‑Potency Tyrosinase Probe for Melanogenesis Research

With a sub‑micromolar Ki (1.02 μM) against human tyrosinase, this compound enables dose‑response studies at physiologically relevant concentrations where standard inhibitors such as arbutin (Ki = 900 μM) fail to produce meaningful inhibition [REFS‑1][REFS‑2]. Its competitive mechanism allows clear interpretation of kinetic data, making it suitable for enzymology laboratories investigating melanin biosynthesis pathways.

Reference Inhibitor for Screening and Profiling of Novel Tyrosinase Inhibitors

Because the compound exhibits a well‑characterized competitive inhibition profile and is ~179‑fold more potent than kojic acid on mushroom tyrosinase, it can serve as a benchmark positive control in high‑throughput screening campaigns aimed at discovering next‑generation skin‑lightening agents [REFS‑3][REFS‑4].

Pharmacophore Template for Structure‑Based Drug Design

The 4‑methoxybenzoyl‑ortho‑benzoic acid scaffold provides a validated starting point for computational chemistry efforts. Molecular docking studies with mushroom tyrosinase indicate that the methoxy group and carboxylic acid moiety participate in key interactions with active‑site residues [REFS‑5]. Medicinal chemists can procure this compound as a reference for designing focused libraries with improved selectivity or pharmacokinetic properties.

Synthetic Intermediate for 3‑Arylisocoumarin Libraries

2‑(2‑Aryl‑2‑oxoethyl)benzoic acids, including the target compound, are direct precursors to 3‑arylisocoumarins via acid‑catalyzed cyclization [REFS‑6]. The 4‑methoxy substitution enhances the electron density of the aryl ketone, potentially facilitating cyclization and yielding isocoumarin derivatives for biological screening.

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